PLX-4720

Description

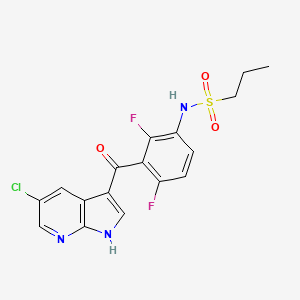

a B-Raf(V600E) kinase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDJQTHVDDOVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238711 | |

| Record name | PLX-4720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918505-84-7 | |

| Record name | N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918505-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PLX-4720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX-4720 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PLX-4720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLX-4720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY31RO8HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PLX-4720 in Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of PLX-4720, a potent and selective inhibitor of the BRAF V600E mutation, in the context of melanoma. This document details the molecular interactions, downstream signaling effects, and cellular consequences of PLX-4720 activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction: Targeting the Aberrant BRAF Kinase in Melanoma

Cutaneous melanoma, a highly aggressive form of skin cancer, is characterized in approximately 50% of cases by a specific mutation in the BRAF gene, most commonly the V600E substitution. This mutation leads to constitutive activation of the BRAF protein kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The aberrant signaling cascade drives uncontrolled cell proliferation, survival, and ultimately, tumorigenesis. PLX-4720 was developed as a targeted therapeutic agent designed to specifically inhibit the activity of the oncogenic BRAF V600E protein.

Core Mechanism of Action: Selective Inhibition of BRAF V600E

PLX-4720 is a potent, orally available small molecule inhibitor that selectively targets the ATP-binding site of the BRAF V600E kinase. Its mechanism of action is centered on its higher affinity for the constitutively active conformation of the V600E mutant protein compared to the wild-type BRAF. This selectivity is crucial for its therapeutic window, minimizing off-target effects.

Biochemical Potency and Selectivity

PLX-4720 demonstrates high potency against BRAF V600E in biochemical assays. The half-maximal inhibitory concentration (IC50) for BRAF V600E is significantly lower than that for wild-type BRAF and a wide range of other kinases, highlighting its specificity.

| Kinase Target | IC50 (nM) |

| BRAF V600E | 13 [1][2][3][4][5] |

| BRAF (Wild-Type) | 160[4][5][6] |

| c-Raf-1 (Y340D/Y341D) | 6.7[4] |

| BRK | 130[4] |

| FRK | 1300[4] |

| CSK | 1500[4] |

| SRC | 1700[4] |

| FAK | 1700[4] |

| FGFR | 1900[4] |

| KDR | 2300[4] |

| HGK | 2800[4] |

| GK (human) | 2800[4] |

| CSF1R | 3300[4] |

| Aurora A | 3400[4] |

| Table 1: In vitro kinase inhibitory activity of PLX-4720 against a panel of kinases. Data compiled from multiple sources. |

Downstream Signaling Cascade Inhibition

The primary consequence of PLX-4720 binding to BRAF V600E is the blockade of the downstream MAPK signaling pathway. This is most readily observed by the potent inhibition of ERK phosphorylation. In melanoma cell lines harboring the BRAF V600E mutation, PLX-4720 treatment leads to a significant reduction in phosphorylated ERK (p-ERK) levels.[2][3]

Cellular Effects of PLX-4720 in Melanoma Cells

The inhibition of the MAPK pathway by PLX-4720 translates into significant anti-tumor effects at the cellular level, primarily through the induction of cell cycle arrest and apoptosis.

Inhibition of Cell Proliferation

PLX-4720 potently inhibits the growth of melanoma cell lines that harbor the BRAF V600E mutation. The 50% growth inhibition (GI50) values are in the sub-micromolar to low micromolar range for sensitive cell lines. In contrast, cell lines with wild-type BRAF are significantly less sensitive.

| Cell Line | BRAF Status | GI50 (µM) |

| COLO205 | V600E | 0.31[3] |

| A375 | V600E | 0.50[3] |

| WM2664 | V600D | 1.5[3] |

| COLO829 | V600E | 1.7[3] |

| SK-MEL-28 | V600E | 0.13[7] |

| UACC-62 | V600E | 0.61[7] |

| M14 | V600E | 0.71[7] |

| HT-144 | V600E | 1.07[7] |

| SW620 | Wild-Type | 13[2] |

| H460 | Wild-Type | 24[2] |

| Table 2: Growth inhibition (GI50) of PLX-4720 in a panel of human cancer cell lines. |

Induction of Cell Cycle Arrest and Apoptosis

Treatment of BRAF V600E-positive melanoma cells with PLX-4720 leads to a G1 cell cycle arrest and subsequent induction of apoptosis.[2][3] This is a key mechanism through which the compound exerts its cytotoxic effects. Apoptosis induction is often associated with the upregulation of the pro-apoptotic protein BIM.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the effects of PLX-4720, this section provides detailed methodologies for key experiments.

In Vitro Kinase Assay

This protocol is for determining the IC50 of PLX-4720 against BRAF V600E kinase.

-

Reagents and Materials:

-

Recombinant human BRAF V600E enzyme

-

Biotinylated-MEK protein (substrate)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)[4]

-

ATP

-

PLX-4720 (serially diluted)

-

AlphaScreen™ GST Detection Kit (PerkinElmer)

-

384-well white microplates

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant BRAF V600E enzyme (e.g., 0.1 ng per reaction), and biotinylated-MEK substrate.[4]

-

Add serial dilutions of PLX-4720 or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP to a final concentration approximating the Km for BRAF.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing AlphaScreen™ donor and acceptor beads.

-

Incubate the plate in the dark at room temperature for 1 hour.[4]

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

-

Western Blotting for p-ERK Inhibition

This protocol outlines the procedure for assessing the effect of PLX-4720 on ERK phosphorylation in melanoma cells.

-

Reagents and Materials:

-

BRAF V600E mutant melanoma cell line (e.g., A375)

-

Complete cell culture medium

-

PLX-4720

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed melanoma cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of PLX-4720 or DMSO for a specified time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and β-actin to ensure equal loading.

-

Cell Viability Assay (MTT)

This protocol describes how to measure the effect of PLX-4720 on cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PLX-4720 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. Drug: PLX-4720 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

The Precision Targeting of PLX-4720: An In-depth Technical Guide to its Core Function as a B-Raf Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PLX-4720, a potent and highly selective small-molecule inhibitor of the B-Raf serine/threonine kinase, with a particular focus on its primary target, the oncogenic B-RafV600E mutant. This document details the quantitative biochemical and cellular activity of PLX-4720, outlines key experimental protocols for its characterization, and visualizes the intricate signaling pathways it modulates.

The Primary Target: Oncogenic B-RafV600E

PLX-4720 is a 7-azaindole derivative designed to specifically target the ATP-binding site of the B-Raf kinase.[1][2] Its remarkable efficacy lies in its high affinity and selectivity for the constitutively active B-RafV600E mutant, a driver mutation in a significant proportion of melanomas and other cancers.[1][3]

Biochemical Potency and Selectivity

In cell-free enzymatic assays, PLX-4720 demonstrates potent inhibition of B-RafV600E with a half-maximal inhibitory concentration (IC50) of 13 nM.[1][4][5] The compound exhibits a 10-fold selectivity for B-RafV600E over its wild-type counterpart (B-RafWT).[1][4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Inhibitory Activity of PLX-4720 Against B-Raf Kinases

| Target | IC50 (nM) |

| B-RafV600E | 13 |

| B-Raf (Wild-Type) | 160 |

| c-Raf-1 (Y340D/Y341D) | 6.7 |

Data sourced from multiple references.[4][6]

Kinase Selectivity Profile

To assess its specificity, PLX-4720 has been screened against a broad panel of other protein kinases. The results underscore its high selectivity for B-Raf, with significantly lower potency against other kinases, often in the micromolar range. This high degree of selectivity contributes to its favorable preclinical safety profile.

Table 2: Selectivity Profile of PLX-4720 Against a Panel of Off-Target Kinases

| Kinase | IC50 (nM) |

| BRK | 130 |

| FRK | 1300 |

| Csk | 1500 |

| Src | 1700 |

| FAK | 1700 |

| FGFR | 1900 |

| KDR | 2300 |

| HGK | 2800 |

| CSF1R | 3300 |

| Aurora A | 3400 |

Data sourced from MedchemExpress.[4]

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The B-Raf kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[7][8][9] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[7][9] The B-RafV600E mutation leads to constitutive activation of this cascade, promoting uncontrolled cell growth and tumorigenesis.

PLX-4720 exerts its therapeutic effect by binding to the ATP pocket of B-RafV600E, thereby preventing the phosphorylation and activation of its downstream target, MEK.[2] This, in turn, inhibits the phosphorylation and activation of ERK (extracellular signal-regulated kinase), the final kinase in this cascade.[1] The inhibition of ERK phosphorylation is a key biomarker of PLX-4720 activity.[1]

References

- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]

PLX-4720 as a selective BRAF V600E inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PLX-4720, a potent and selective small-molecule inhibitor of the BRAF V600E mutant kinase. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical characteristics and experimental evaluation of this compound. This document details the mechanism of action, preclinical efficacy, and relevant experimental methodologies associated with PLX-4720.

Introduction

The BRAF gene, a member of the RAF family of serine/threonine protein kinases, is a critical component of the RAS-RAF-MEK-ERK-MAP kinase signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] The V600E mutation in the BRAF gene is the most common oncogenic protein kinase mutation, leading to constitutive activation of the BRAF kinase and subsequent hyperactivation of the downstream MAPK pathway.[1] This aberrant signaling is a key driver in a significant percentage of various cancers, most notably melanoma.[1]

PLX-4720 is a 7-azaindole derivative developed through a structure-guided discovery approach to specifically target the active conformation of the BRAF V600E mutant protein.[3][4][5] Its high selectivity allows for potent inhibition of the oncogenic pathway in cancer cells harboring the BRAF V600E mutation, while sparing cells with wild-type BRAF.[4][6] This targeted approach has demonstrated significant anti-tumor activity in preclinical models, including the induction of cell cycle arrest and apoptosis, and tumor regression in xenograft studies.[4][6]

Chemical Properties

PLX-4720 is an organic compound classified as an aryl-phenylketone, a pyrrolopyridine, a sulfonamide, a difluorobenzene, and an organochlorine compound.[7][8]

| Property | Value |

| Chemical Name | N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide[8] |

| Molecular Formula | C17H14ClF2N3O3S[8][9] |

| Molecular Weight | 413.83 g/mol [10] |

| CAS Number | 918505-84-7[9] |

Mechanism of Action

PLX-4720 functions as a highly selective inhibitor of the BRAF V600E kinase.[3][11] The V600E mutation, a substitution of valine with glutamic acid at position 600, mimics phosphorylation, leading to a constitutively active kinase domain.[1] This results in persistent downstream signaling through the MAPK pathway, promoting uncontrolled cell growth and survival.[1]

PLX-4720 is an ATP-competitive inhibitor that binds to the ATP-binding site of the active conformation of BRAF V600E.[5][12] This selective binding blocks the kinase activity of the mutated protein, thereby inhibiting the phosphorylation of its downstream target, MEK.[4] The subsequent reduction in phosphorylated ERK (pERK) leads to the downregulation of the entire MAPK signaling cascade.[4] This targeted inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on the BRAF V600E mutation for their proliferation and survival.[4][6]

References

- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRAF V600E Mutation Is Associated with mTOR Signaling Activation in Glioneuronal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Plx-4720 | C17H14ClF2N3O3S | CID 24180719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. PLX-4720 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of PLX-4720: A Technical Guide

PLX-4720 is a pioneering, orally available small-molecule inhibitor that has been instrumental in validating the therapeutic potential of targeting the BRAF V600E mutation, a key driver in a significant portion of melanomas and other cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of PLX-4720, tailored for researchers, scientists, and drug development professionals.

Discovery and Structure

PLX-4720, a 7-azaindole derivative, was identified through a structure-guided discovery approach aimed at developing a potent and selective inhibitor of the oncogenic BRAF V600E kinase.[1][2][3] This process involved screening a library of 20,000 small molecules (150-350 daltons) against multiple kinases to identify promising scaffolds.[3] Subsequent chemical optimization, guided by co-crystal structures, led to the synthesis of PLX-4720.[2] The molecule was specifically designed to target the ATP-binding site of the active conformation of the BRAF kinase, a strategy that contributed to its high selectivity for the mutated form over the wild-type protein.[4][5]

Mechanism of Action

PLX-4720 functions as a highly selective inhibitor of the BRAF V600E protein kinase.[3][6] The V600E mutation results in a constitutively active kinase that drives aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and survival.[2]

PLX-4720 selectively binds to the ATP-binding site of the active conformation of BRAF V600E.[4][5] This inhibition prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. Consequently, the phosphorylation of ERK1 and ERK2 is suppressed, leading to the inhibition of the entire signaling cascade.[2][3][4] This blockade of the MAPK pathway in BRAF V600E-positive cancer cells ultimately induces cell cycle arrest and apoptosis.[2][3][7]

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of PLX-4720

This table summarizes the half-maximal inhibitory concentration (IC50) values of PLX-4720 against various protein kinases in cell-free biochemical assays. The data highlights the compound's high potency and selectivity for the BRAF V600E mutant.

| Target Kinase | IC50 (nM) | Selectivity vs. BRAF V600E |

| BRAF V600E | 13 | 1x |

| c-Raf-1 (Y340D/Y341D) | 6.7 | ~2x more potent |

| Wild-Type BRAF | 160 | ~12x less potent |

| BRK | 130 | ~10x less potent |

| FRK | 1300 | ~100x less potent |

| CSK | 1500 | ~115x less potent |

| FAK | 1700 | ~130x less potent |

| Src | 1700 | ~130x less potent |

| FGFR | 1900 | ~146x less potent |

| Aurora A | 3400 | ~261x less potent |

Data sourced from multiple studies.[1][7][8][9][10]

Table 2: Cellular Activity of PLX-4720

This table presents the 50% growth inhibition (GI50) or IC50 values for PLX-4720 in various human cancer cell lines, demonstrating its selective cytotoxicity against cells harboring the BRAF V600E mutation.

| Cell Line | Cancer Type | BRAF Status | GI50 / IC50 (µM) |

| COLO205 | Colorectal | V600E | 0.31 |

| A375 | Melanoma | V600E | 0.50 |

| WM2664 | Melanoma | V600E | 1.5 |

| COLO829 | Melanoma | V600E | 1.7 |

| 1205Lu | Melanoma | V600E | Induces apoptosis at 1 µM |

| 8505c | Thyroid | V600E | IC50 range 0.078-0.113 |

| 451Lu | Melanoma | V600E | 0.062 |

| C8161 | Melanoma | Wild-Type | No effect at 1 µM |

| SW620 | Colorectal | Wild-Type | >10 |

| HCT116 | Colorectal | Wild-Type | >10 |

| Calu-6 | Lung | Wild-Type | >10 |

Data sourced from multiple studies.[2][4][8][9]

Table 3: Preclinical In Vivo Efficacy of PLX-4720

This table summarizes the results from key in vivo xenograft studies, showcasing the anti-tumor activity of orally administered PLX-4720.

| Xenograft Model | BRAF Status | Dosing Regimen | Key Outcomes |

| COLO205 | V600E | 20 mg/kg/day (oral) | Substantial tumor growth block; regressions observed.[3][11] |

| 1205Lu | V600E | 100 mg/kg, twice daily (oral) | Near complete tumor elimination.[8][9] |

| C8161 | Wild-Type | 100 mg/kg, twice daily (oral) | No activity; tumor growth unaffected.[3][8][9] |

| 8505c | V600E | 30 mg/kg/day (oral) | >90% tumor growth inhibition; decreased lung metastases.[4][9] |

| AM-38 (Intracranial) | V600E | 20 mg/kg/day (i.p.) | Significantly extended survival.[12] |

Data sourced from multiple studies.[3][4][8][9][11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are generalized protocols for key experiments used in the characterization of PLX-4720.

In Vitro Kinase Assay (AlphaScreen Protocol)

This assay quantifies the ability of PLX-4720 to inhibit the phosphorylation of a substrate (MEK) by the BRAF kinase.

-

Reaction Setup : Prepare a 20 µL reaction mixture in a 384-well plate containing 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 100 nM biotinylated-MEK protein substrate.[8][10]

-

Compound Addition : Add PLX-4720 at various concentrations (e.g., 10-point titration) to the wells. Include DMSO-only wells as a negative control.

-

Enzyme Initiation : Add 0.1 ng of the BRAF enzyme (wild-type or V600E) to initiate the reaction. Incubate at room temperature for 20-30 minutes.[10]

-

Reaction Termination : Stop the reaction by adding 5 µL of a stop solution containing 20 mM HEPES (pH 7.0), 200 mM NaCl, 80 mM EDTA, and 0.3% BSA.[8][10]

-

Detection : Add the detection mixture, which includes a phospho-MEK antibody, Streptavidin-coated Donor beads, and Protein A Acceptor beads (AlphaScreen). Incubate in the dark at room temperature for 1 hour.[8][10]

-

Data Acquisition : Read the plate on a PerkinElmer AlphaQuest reader or similar instrument. The signal generated is proportional to the amount of phosphorylated MEK.

-

Analysis : Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the PLX-4720 concentration.

Cell Proliferation Assay (CellTiter-Glo®/MTT)

This assay measures the effect of PLX-4720 on the viability and proliferation of cancer cell lines.

-

Cell Seeding : Seed cells (e.g., A375, COLO205) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of PLX-4720 concentrations. Include vehicle (DMSO) controls.[8]

-

Incubation : Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.[8][13]

-

Reagent Addition :

-

For CellTiter-Glo® : Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

For MTT : Add MTT reagent to each well and incubate for 2-4 hours. The MTT is converted to formazan crystals by metabolically active cells. Solubilize the crystals with a solubilization solution (e.g., DMSO or SDS).

-

-

Data Acquisition :

-

Luminescence : Read the plate on a luminometer.

-

Absorbance : Read the plate on a spectrophotometer (e.g., at 570 nm for MTT).

-

-

Analysis : Normalize the readings to the vehicle-treated control wells and calculate GI50 values by plotting percent viability against drug concentration.

Tumor Xenograft Animal Model

This in vivo assay evaluates the anti-tumor efficacy of PLX-4720 in a living organism.

-

Cell Preparation : Harvest cancer cells (e.g., COLO205, 1205Lu) and resuspend them in a suitable medium (e.g., serum-free media mixed with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.[14]

-

Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NCr nu/nu or SCID mice).[3][15]

-

Tumor Growth : Monitor the mice regularly and allow tumors to establish to a palpable size (e.g., 100-150 mm³).[15]

-

Randomization and Dosing : Randomize the mice into treatment and control groups. Administer PLX-4720 (suspended in a vehicle like 1% carboxymethylcellulose) or vehicle alone via oral gavage daily.[3][4]

-

Monitoring : Measure tumor volume with calipers 2-3 times per week and monitor the body weight and overall health of the mice.[3]

-

Endpoint and Analysis : The study may conclude after a fixed duration (e.g., 14-21 days) or when tumors in the control group reach a predetermined maximum size.[3][4] Analyze the data by comparing the tumor growth curves between the treated and control groups. Immunohistochemical analysis of tumors for biomarkers like phospho-ERK can also be performed.[3][11]

Conclusion

The discovery and preclinical development of PLX-4720 provided a critical proof-of-concept for the selective inhibition of oncogenic BRAF V600E.[3] Its high potency and selectivity, demonstrated through rigorous biochemical, cellular, and in vivo studies, validated this specific mutation as a druggable target. While PLX-4720 itself did not advance to late-stage clinical trials for commercial use, it served as a crucial tool and a direct chemical predecessor to Vemurafenib (PLX4032), which achieved regulatory approval and transformed the treatment landscape for patients with BRAF V600E-mutant melanoma.[16] The comprehensive data generated for PLX-4720 laid the foundation for a new class of targeted cancer therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. pnas.org [pnas.org]

- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapy Detail [ckb.genomenon.com]

- 7. caymanchem.com [caymanchem.com]

- 8. PLX-4720 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PLX-4720 | Raf | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

PLX-4720: A Deep Dive into its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PLX-4720, a potent and selective inhibitor of the BRAF V600E mutant kinase. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant assays are also provided to facilitate further research and development.

Chemical Structure and Properties

PLX-4720, with the IUPAC name N-[3-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide, is a synthetic organic compound belonging to the class of aryl-phenylketones.[1] Its chemical structure is characterized by a 7-azaindole core. The detailed chemical and physicochemical properties of PLX-4720 are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[3-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | [2][3] |

| Synonyms | PLX4720, PLX 4720, Raf Kinase Inhibitor V | [2][3][4][5] |

| Molecular Formula | C17H14ClF2N3O3S | [3][4] |

| Molecular Weight | 413.83 g/mol | [4] |

| CAS Number | 918505-84-7 | [3][4] |

| SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F | [1] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [6] |

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

PLX-4720 is a highly selective and potent inhibitor of the BRAF V600E mutant kinase, a key driver in many cancers. The V600E mutation leads to constitutive activation of the BRAF kinase, which in turn activates the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This aberrant signaling promotes uncontrolled cell proliferation and survival.

PLX-4720 functions by binding to the ATP-binding site of the active conformation of the BRAF V600E kinase, thereby inhibiting its activity.[7] This blockade prevents the phosphorylation of MEK, the immediate downstream target of BRAF, which subsequently inhibits the phosphorylation and activation of ERK. The inhibition of the MAPK/ERK pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.

In Vitro and In Vivo Efficacy

Kinase Inhibition

PLX-4720 demonstrates high selectivity for the BRAF V600E mutant kinase. In cell-free assays, the IC50 value for BRAF V600E is approximately 13 nM, while for wild-type BRAF, it is significantly higher, indicating a strong preference for the mutant form.[4]

| Target | IC50 |

| BRAF V600E | 13 nM |

| Wild-type BRAF | ~160 nM |

Cellular Activity

In cell-based assays, PLX-4720 effectively inhibits the proliferation of cancer cell lines harboring the BRAF V600E mutation. This is achieved through the inhibition of ERK phosphorylation, leading to cell cycle arrest and apoptosis.

In Vivo Studies

In xenograft models using BRAF V600E-mutant cancer cells, oral administration of PLX-4720 has been shown to significantly inhibit tumor growth and, in some cases, lead to tumor regression.[8] For instance, in a COLO205 xenograft model, a daily oral dose of 20 mg/kg resulted in substantial tumor growth inhibition.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving PLX-4720.

BRAF V600E Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of PLX-4720 against BRAF V600E.

Materials:

-

Recombinant BRAF V600E enzyme

-

MEK protein (substrate)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

PLX-4720 (serially diluted in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of PLX-4720 in DMSO. Further dilute the compounds in kinase assay buffer.

-

In a 96-well plate, add the BRAF V600E enzyme and the MEK substrate to each well.

-

Add the diluted PLX-4720 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for BRAF V600E.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes the use of an MTT assay to assess the effect of PLX-4720 on the viability of BRAF V600E-mutant cancer cells.

Materials:

-

BRAF V600E-mutant cancer cell line (e.g., A375, COLO205)

-

Complete cell culture medium

-

PLX-4720 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of PLX-4720 in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of PLX-4720 or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for ERK Phosphorylation

This protocol details the procedure for detecting changes in ERK phosphorylation in response to PLX-4720 treatment.

Materials:

-

BRAF V600E-mutant cancer cell line

-

Complete cell culture medium

-

PLX-4720

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Seed cells and treat with various concentrations of PLX-4720 for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (typically diluted 1:1000-1:2000 in blocking buffer) overnight at 4°C.[1]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000-1:10000) for 1 hour at room temperature.[1]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of PLX-4720 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

BRAF V600E-mutant cancer cell line (e.g., COLO205, A375)

-

Matrigel (optional)

-

PLX-4720 formulation for oral gavage (e.g., suspended in a vehicle like 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of the cancer cells (typically 1-5 x 10^6 cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PLX-4720 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 20 mg/kg, once daily).[8] The control group receives the vehicle only.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK).

Conclusion

PLX-4720 is a valuable research tool for studying the biology of BRAF V600E-driven cancers and serves as a lead compound for the development of targeted therapies. Its high potency and selectivity make it an ideal agent for investigating the MAPK/ERK signaling pathway and for preclinical evaluation of BRAF inhibition strategies. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of PLX-4720 and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 7. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Kinase Activity of PLX-4720: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase activity of PLX-4720, a potent and selective inhibitor of the BRAF V600E mutant kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Core Efficacy and Selectivity

PLX-4720 is a 7-azaindole derivative that demonstrates significant inhibitory activity against the BRAF V600E mutation, a common oncogenic driver in various cancers, including melanoma.[1][2][3] Its mechanism of action involves targeting the ATP-binding site of the active conformation of the BRAF V600E kinase.[4][5] In cell-free assays, PLX-4720 exhibits a half-maximal inhibitory concentration (IC50) for BRAF V600E of approximately 13 nM.[1][2][4][6][7][8][9][10][11]

The compound displays significant selectivity for the BRAF V600E mutant over the wild-type BRAF, with a reported 10-fold higher potency for the mutant form.[1][6][7][11] Furthermore, PLX-4720 shows markedly lower activity against a broad panel of other kinases, demonstrating over 100-fold selectivity against kinases such as Frk, Src, Fak, FGFR, and Aurora A.[6][7][10]

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro inhibitory activity of PLX-4720 against its primary target and other kinases.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| BRAF V600E | 13 | Cell-free | [1][2][4][6][7][8][9][10][11] |

| c-Raf-1 (Y340D/Y341D) | 6.7 | Cell-free | [6] |

| BRK | 130 | Cell-free | [6][12] |

| BRAF (Wild-Type) | 160 | Cell-free | [6][8][9][12] |

| Frk | 1,300 - 3,400 | Cell-free | [6][7][10] |

| Src | 1,300 - 3,400 | Cell-free | [6][7][10] |

| Fak | 1,300 - 3,400 | Cell-free | [6][7][10] |

| FGFR | 1,300 - 3,400 | Cell-free | [6][7][10] |

| Aurora A | 1,300 - 3,400 | Cell-free | [6][7][10] |

Cellular Activity

In cellular assays, PLX-4720 effectively inhibits the phosphorylation of ERK, a downstream effector in the MAPK pathway, in cell lines harboring the BRAF V600E mutation, with IC50 values ranging from 14 to 46 nM.[1][6][7] This inhibition of MAPK signaling leads to cell cycle arrest and apoptosis exclusively in BRAF V600E-positive cancer cells.[1][2][6][8]

| Cell Line (BRAF Status) | Assay Type | GI50 (µM) | Reference |

| COLO205 (V600E) | Growth Inhibition | 0.31 | [6][7] |

| A375 (V600E) | Growth Inhibition | 0.50 | [6][7] |

| WM2664 (V600E) | Growth Inhibition | 1.5 | [6][7] |

| COLO829 (V600E) | Growth Inhibition | 1.7 | [6][7] |

Signaling Pathway Modulated by PLX-4720

PLX-4720 primarily targets the BRAF V600E mutant kinase within the canonical RAS-RAF-MEK-ERK signaling pathway. The diagram below illustrates the point of intervention of PLX-4720.

Experimental Protocols

In Vitro Kinase Assay (AlphaScreen)

This protocol outlines a common method for determining the in vitro kinase activity of PLX-4720.

Objective: To measure the IC50 of PLX-4720 against BRAF V600E kinase.

Materials:

-

Recombinant BRAF V600E enzyme

-

Biotinylated-MEK protein (substrate)

-

PLX-4720 compound

-

ATP

-

Kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

AlphaScreen Streptavidin Donor beads

-

AlphaScreen Protein A Acceptor beads

-

Anti-phospho-MEK antibody

-

Stop solution (e.g., 20 mM HEPES pH 7.0, 200 mM NaCl, 80 mM EDTA, 0.3% BSA)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of PLX-4720 in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the BRAF V600E enzyme, biotinylated-MEK substrate, and the diluted PLX-4720.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution containing EDTA.

-

Add the AlphaScreen beads and anti-phospho-MEK antibody, pre-incubated together in the dark.

-

Incubate the plate in the dark at room temperature for at least 1 hour.

-

Read the plate on an AlphaScreen-compatible reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of PLX-4720 on the proliferation of cancer cell lines.

Objective: To determine the GI50 of PLX-4720 in BRAF V600E and wild-type cell lines.

Materials:

-

Cancer cell lines (e.g., A375, COLO205)

-

Complete cell culture medium

-

PLX-4720 compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of PLX-4720 in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of PLX-4720. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

References

- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Therapy Detail [ckb.genomenon.com]

- 4. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 5. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLX-4720 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. apexbt.com [apexbt.com]

- 10. medkoo.com [medkoo.com]

- 11. pnas.org [pnas.org]

- 12. abmole.com [abmole.com]

PLX-4720: A Deep Dive into its Selectivity for B-Raf V600E

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PLX-4720 is a potent and highly selective small-molecule inhibitor of the B-Raf serine/threonine kinase, particularly the oncogenic V600E mutant.[1][2][3] This mutation, a single nucleotide transversion from thymidine to adenosine, results in a valine to glutamic acid substitution at position 600, leading to a 500-fold increase in kinase activity compared to the wild-type protein.[4] The constitutive activation of the B-Raf kinase drives aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade that regulates cell division, differentiation, and survival.[5][6][7] Consequently, the B-Raf V600E mutation is a key driver in a significant percentage of human cancers, most notably in malignant melanoma, but also in colorectal cancer, thyroid carcinoma, and others.[7]

This technical guide provides a comprehensive overview of the selectivity of PLX-4720 for B-Raf V600E over its wild-type counterpart, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Analysis of PLX-4720 Selectivity

The selectivity of PLX-4720 is a cornerstone of its therapeutic potential, allowing for targeted inhibition of cancer cells harboring the B-Raf V600E mutation while sparing cells with wild-type B-Raf. This selectivity has been quantified through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of PLX-4720

| Target Kinase | IC50 (nM) | Fold Selectivity (vs. B-Raf V600E) |

| B-Raf V600E | 13 | 1 |

| Wild-Type B-Raf | 160 | ~12.3 |

| c-Raf-1 (Y340D/Y341D) | 6.7 | ~0.5 |

| BRK | 130 | 10 |

| FRK | 1300 | 100 |

| CSK | 1500 | ~115 |

| Src | 1700 | ~131 |

| FAK | 1700 | ~131 |

| FGFR1 | 1900 | ~146 |

| KDR (VEGFR2) | 2300 | ~177 |

| HGK | 2800 | ~215 |

| CSF1R | 3300 | ~254 |

| Aurora A | 3400 | ~261 |

Data compiled from multiple sources.[1][2][3][8][9][10]

Table 2: Cellular Activity of PLX-4720 in B-Raf V600E vs. Wild-Type Cell Lines

| Cell Line | B-Raf Status | Assay Type | Endpoint | IC50 / GI50 (nM) |

| Various B-Raf V600E | V600E Mutant | ERK Phosphorylation | Inhibition | 14 - 46 |

| Various Wild-Type B-Raf | Wild-Type | ERK Phosphorylation | Inhibition | >10,000 |

| COLO205 | V600E Mutant | Growth Inhibition | GI50 | 310 |

| A375 | V600E Mutant | Growth Inhibition | GI50 | 500 |

| WM2664 | V600E Mutant | Growth Inhibition | GI50 | 1500 |

| COLO829 | V600E Mutant | Growth Inhibition | GI50 | 1700 |

| C8161 | Wild-Type | Growth Inhibition | GI50 | >10,000 |

Data compiled from multiple sources.[1][2]

The data clearly demonstrates that while PLX-4720 exhibits a roughly 10-fold greater potency for the B-Raf V600E mutant in biochemical assays, this selectivity is dramatically amplified in a cellular context, often exceeding 100-fold.[2] This enhanced cellular selectivity is attributed to the critical dependence of B-Raf V600E-mutant cancer cells on the MAPK pathway for their survival and proliferation.[2]

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above.

In Vitro B-Raf Kinase Assay (AlphaScreen)

This assay quantifies the ability of PLX-4720 to inhibit the phosphorylation of MEK by B-Raf in a cell-free system.

Materials:

-

Recombinant B-Raf V600E and wild-type B-Raf enzymes.

-

Biotinylated-MEK protein substrate.

-

PLX-4720 at various concentrations.

-

Assay Buffer: 20 mM Hepes (pH 7.0), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

-

ATP.

-

Stop Solution: 20 mM Hepes (pH 7.0), 200 mM NaCl, 80 mM EDTA, 0.3% BSA.

-

AlphaScreen Protein A Detection Kit (PerkinElmer): Streptavidin-coated Donor beads and anti-phospho-MEK Antibody conjugated to Protein A Acceptor beads.

Procedure:

-

Enzyme reactions are set up in a 20 µL volume containing the assay buffer, 0.1 ng of the respective B-Raf enzyme, 100 nM biotin-MEK protein, and varying concentrations of PLX-4720.[1][8]

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed at room temperature for a defined period (e.g., 30 minutes).[1][8]

-

The reaction is terminated by the addition of 5 µL of Stop Solution containing pre-incubated anti-phospho-MEK antibody and AlphaScreen beads.[1][8]

-

The assay plate is incubated in the dark at room temperature for 1 hour to allow for bead-antibody-substrate binding.[1][8]

-

The signal is read on an AlphaQuest reader (PerkinElmer). The AlphaScreen signal is generated when the donor and acceptor beads are brought into close proximity as a result of the antibody binding to the phosphorylated MEK, which is in turn bound by the streptavidin-coated donor bead.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the PLX-4720 concentration.

Cellular ERK Phosphorylation Assay (Western Blot)

This assay measures the inhibition of downstream signaling from B-Raf by quantifying the levels of phosphorylated ERK (p-ERK) in whole cells.

Materials:

-

Cancer cell lines with either B-Raf V600E or wild-type B-Raf.

-

PLX-4720 at various concentrations.

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

Procedure:

-

Cells are seeded in culture plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of PLX-4720 for a specified time (e.g., 1-2 hours).

-

Following treatment, cells are washed and lysed.

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with the primary antibody against p-ERK.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate.

-

The membrane is then stripped and re-probed with an antibody against total ERK to ensure equal protein loading.

-

Densitometry is used to quantify the band intensities, and the ratio of p-ERK to total ERK is calculated. IC50 values are determined by plotting the inhibition of ERK phosphorylation against the PLX-4720 concentration.

Cell Proliferation/Growth Inhibition Assay (MTT or CellTiter-Glo)

This assay assesses the effect of PLX-4720 on the viability and growth of cancer cell lines.

Materials:

-

Cancer cell lines.

-

PLX-4720 at various concentrations.

-

MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay reagent.

Procedure (MTT Assay):

-

Cells are seeded in 96-well plates and treated with a range of PLX-4720 concentrations for 72 hours.[9]

-

MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is read on a plate reader.

-

GI50 (the concentration required to inhibit cell growth by 50%) values are calculated.

Mandatory Visualizations

B-Raf Signaling Pathway and PLX-4720 Inhibition

Caption: MAPK signaling pathway and the selective inhibition of B-Raf V600E by PLX-4720.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for the in vitro AlphaScreen-based B-Raf kinase inhibition assay.

Logic of PLX-4720 Cellular Selectivity

Caption: The logical basis for the selective cytotoxicity of PLX-4720 in cancer cells.

Conclusion

PLX-4720 demonstrates remarkable selectivity for the oncogenic B-Raf V600E kinase over its wild-type form. This selectivity, which is pronounced in cellular environments, forms the basis of its therapeutic strategy: to potently inhibit the key driver of malignancy in cancer cells while minimizing effects on normal cells. The detailed protocols and data presented herein provide a foundational understanding for researchers and drug development professionals working to further elucidate the mechanisms of B-Raf inhibition and develop next-generation targeted cancer therapies. It is important to note, however, the phenomenon of paradoxical MAPK pathway activation in wild-type B-Raf cells, which has been observed with PLX-4720 and other Raf inhibitors, and is an important consideration in the clinical application of these agents.[11]

References

- 1. PLX-4720 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 7. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 9. abmole.com [abmole.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antitumor Activity of PLX-4720: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor activity of PLX-4720, a potent and selective inhibitor of the BRAF V600E kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the core mechanism of action, experimental evaluation, and therapeutic potential of this compound.

Core Concepts: Mechanism of Action

PLX-4720 is a small molecule inhibitor that specifically targets the ATP-binding site of the BRAF kinase, with a high degree of selectivity for the oncogenic V600E mutant form.[1][2][3] The BRAF V600E mutation is a key driver in a significant portion of melanomas and other cancers, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This aberrant signaling promotes uncontrolled cell proliferation and survival. PLX-4720's targeted inhibition of BRAF V600E effectively blocks this pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of PLX-4720.

Table 1: In Vitro Kinase Inhibitory Activity of PLX-4720

| Target | IC50 (nM) | Selectivity vs. BRAF V600E |

| BRAF V600E | 13 | - |

| Wild-type BRAF | 160 | 12.3-fold |

| c-Raf-1 (Y340D/Y341D) | 6.7 | 0.5-fold |

| BRK | 130 | 10-fold |

| FRK | 1300 | 100-fold |

| Csk | 1500 | 115-fold |

| FAK | 1700 | 131-fold |

| Src | 1700 | 131-fold |

| FGFR | 1900 | 146-fold |

| KDR | 2300 | 177-fold |

| HGK | 2800 | 215-fold |

| GK (human) | 2800 | 215-fold |

| CSF1R | 3300 | 254-fold |

| Aurora A | 3400 | 262-fold |

Data sourced from multiple studies.[4][5]

Table 2: Cellular Activity of PLX-4720 in BRAF V600E Mutant Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | IC50 (ERK Phosphorylation, nM) |

| COLO205 | Colorectal Cancer | 0.31 | 14-46 |

| A375 | Melanoma | 0.50 | 14-46 |

| WM2664 | Melanoma | 1.5 | Not Reported |

| COLO829 | Melanoma | 1.7 | Not Reported |

| 1205Lu | Melanoma | Not Reported | Not Reported |

| 8505c | Thyroid Cancer | Not Reported | Not Reported |

GI50 represents the concentration for 50% growth inhibition.[3][6]

Table 3: In Vivo Antitumor Activity of PLX-4720 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |

| COLO205 | Colorectal Cancer | 20 mg/kg/day, oral | Significant tumor growth delay and regressions[1][6] |

| 1205Lu | Melanoma | 100 mg/kg, twice daily, oral | Almost complete tumor elimination[1][6] |

| 8505c | Thyroid Cancer | 30 mg/kg/day, oral | >90% inhibition and reduced lung metastases[3][6] |

| C8161 (BRAF wild-type) | Melanoma | 100 mg/kg, twice daily, oral | No activity[1][6] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the core signaling pathway targeted by PLX-4720 and the typical experimental workflows used to assess its antitumor activity.

Caption: The MAPK signaling pathway and the inhibitory action of PLX-4720.

Caption: Experimental workflow for evaluating the antitumor activity of PLX-4720.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PLX-4720.

In Vitro BRAF Kinase Assay

This assay determines the direct inhibitory effect of PLX-4720 on BRAF V600E kinase activity.

Materials:

-

Recombinant human BRAF V600E enzyme

-

Biotinylated-MEK protein (substrate)

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

PLX-4720 (dissolved in DMSO)

-

Stop Solution (e.g., 20 mM HEPES pH 7.0, 200 mM NaCl, 80 mM EDTA, 0.3% BSA)

-

AlphaScreen Protein A Detection Kit (or similar)

-

96-well assay plates

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Prepare serial dilutions of PLX-4720 in DMSO.

-

In a 96-well plate, add the assay buffer, biotinylated-MEK substrate, and ATP.

-

Add the diluted PLX-4720 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding the recombinant BRAF V600E enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution containing EDTA and AlphaScreen beads (pre-incubated with a phospho-MEK antibody).

-

Incubate the plate in the dark at room temperature for 1 hour to allow for signal development.

-

Read the plate on a compatible plate reader to quantify the phosphorylation of MEK.

-

Calculate the IC50 value of PLX-4720 by plotting the percentage of inhibition against the log concentration of the compound.

Cell Viability Assay (MTT Assay)

This assay measures the effect of PLX-4720 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

BRAF V600E mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

PLX-4720 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of PLX-4720 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis for MAPK Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the on-target effect of PLX-4720.

Materials:

-

BRAF V600E mutant and wild-type cancer cell lines

-

PLX-4720

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with PLX-4720 at various concentrations for a defined time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the protein of interest (e.g., phospho-ERK).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of PLX-4720 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

BRAF V600E mutant and wild-type cancer cell lines

-

Matrigel (optional)

-

PLX-4720 formulation for oral gavage

-

Calipers for tumor measurement

-

Anesthesia and surgical tools for tumor implantation

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PLX-4720 or vehicle control orally at the specified dose and schedule.[1][3]

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK).[1]

Conclusion

PLX-4720 demonstrates potent and selective antitumor activity against cancers harboring the BRAF V600E mutation. Its mechanism of action through the inhibition of the MAPK pathway has been extensively validated through a variety of in vitro and in vivo experimental models. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of BRAF-targeted therapies.

References

- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PLX-4720 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]

Methodological & Application

Application Notes and Protocols for PLX-4720 in an In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX-4720 is a potent and selective small-molecule inhibitor of the BRAF V600E kinase, a common oncogenic mutation found in various cancers, most notably melanoma.[1][2][3] This compound specifically targets the ATP-binding site of the mutated BRAF protein, leading to the inhibition of the downstream MAPK/ERK signaling pathway.[4][5] This targeted inhibition induces cell cycle arrest and apoptosis exclusively in cancer cells harboring the BRAF V600E mutation, resulting in significant tumor growth delays and even regressions in preclinical xenograft models.[1][2][6] These application notes provide a detailed protocol for utilizing PLX-4720 in an in vivo mouse xenograft model to evaluate its anti-tumor efficacy.

Mechanism of Action

PLX-4720 is a 7-azaindole derivative that demonstrates high selectivity for the BRAF V600E mutant kinase, with an IC50 of 13 nM in cell-free assays.[1][7][8] Its selectivity for the V600E mutant is approximately 10-fold higher than for wild-type BRAF.[7][8] By inhibiting BRAF V600E, PLX-4720 effectively blocks the aberrant activation of the MAPK pathway, leading to a reduction in the phosphorylation of downstream effectors MEK and ERK.[2][7] This disruption of a key signaling cascade ultimately results in decreased cell proliferation and increased apoptosis in BRAF V600E-positive tumor cells.[2][7]

Signaling Pathway

Caption: The MAPK signaling pathway is constitutively activated by the BRAF V600E mutation. PLX-4720 selectively inhibits BRAF V600E, blocking downstream signaling and subsequent tumor growth.

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for a successful study. It is imperative to use a cell line that harbors the BRAF V600E mutation to observe the effects of PLX-4720. A wild-type BRAF cell line should be included as a negative control to demonstrate the selectivity of the compound.

| Cell Line | BRAF Status | Cancer Type | Notes |

| COLO205 | V600E | Colorectal Adenocarcinoma | Commonly used, demonstrates significant tumor growth inhibition with PLX-4720 treatment.[6] |

| A375 | V600E | Malignant Melanoma | Another well-established model for PLX-4720 efficacy studies.[7] |

| WM2664 | V600E | Malignant Melanoma | Suitable for melanoma-focused research.[7] |

| 1205Lu | V600E | Malignant Melanoma | Demonstrates near-complete tumor elimination at higher doses of PLX-4720.[7] |

| 8505c | V600E | Anaplastic Thyroid Carcinoma | Shows significant tumor growth inhibition and reduced metastasis with PLX-4720.[5][8] |

| C8161 | Wild-Type | Malignant Melanoma | Ideal negative control, shows no response to PLX-4720 treatment.[7] |

Animal Model

Immunocompromised mice, such as athymic nude mice or SCID mice, are required for establishing xenografts. The choice of strain may depend on the specific cell line used and institutional guidelines.

Tumor Inoculation

-

Culture selected cancer cells to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile, serum-free media or phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® to a final concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

PLX-4720 Formulation and Dosing

PLX-4720 is orally bioavailable. It can be formulated for oral gavage or incorporated into the animal's diet.

-

Oral Gavage: A common formulation is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and water.

-

Dietary Admixture: PLX-4720 can be mixed into powdered chow at a specified concentration. This method provides continuous drug exposure.

| Parameter | Recommendation |

| Administration Route | Oral gavage or dietary admixture |

| Dosage Range | 20 - 100 mg/kg |

| Dosing Frequency | Once or twice daily |

| Vehicle Control | The formulation vehicle without PLX-4720 |

Experimental Workflow

Caption: A typical experimental workflow for a PLX-4720 in vivo xenograft study, from cell culture to endpoint analysis.

Monitoring and Data Collection

-

Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Record any signs of adverse effects, such as changes in behavior, posture, or activity.

Endpoint and Tissue Analysis

The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set treatment duration (e.g., 21 days).

-

Euthanize mice according to approved institutional protocols.

-

Excise tumors and measure their final weight.

-

Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-freeze the remainder in liquid nitrogen for molecular analysis (e.g., Western blot).

-

Immunohistochemistry: Analyze tumor sections for biomarkers such as phosphorylated ERK (p-ERK) to confirm target engagement and inhibition of the MAPK pathway.[6]

Quantitative Data Summary

| Cell Line | PLX-4720 Dose | Administration | Tumor Growth Inhibition | Key Findings | Reference |

| COLO205 | 20 mg/kg/day | Oral, once daily | Substantial block of tumor growth; regressions in some mice. | Treatment for 14 days resulted in a 21-day tumor growth delay. | [6][9] |

| 1205Lu | 100 mg/kg | Oral, twice daily | Almost complete elimination of xenografts. | Demonstrates high efficacy at an elevated dose. | [7][8] |

| 8505c | 30 mg/kg/day | Oral | >90% inhibition of tumor growth. | Dramatically decreased distant lung metastases. | [7][8] |

| A375/H-2Db/gp100 | Not specified | Oral gavage | Enhanced antitumor responses with T-cell therapy. | Increased tumor infiltration of adoptively transferred T cells. | [10] |

The PLX-4720 in vivo xenograft model is a robust and reproducible system for evaluating the preclinical efficacy of this BRAF V600E inhibitor. Careful selection of cell lines, appropriate animal models, and a well-defined experimental protocol are essential for obtaining reliable and translatable data. The information and protocols provided here serve as a comprehensive guide for researchers aiming to investigate the anti-tumor properties of PLX-4720 and similar targeted therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. pnas.org [pnas.org]

- 3. Therapy Detail [ckb.genomenon.com]

- 4. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 5. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLX-4720 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preparing a PLX-4720 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract